N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide
Description
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19) |
InChI Key |
HISVUQTYPRDQAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-(Cyanomethyl)aniline with 3-Methoxybenzoyl Chloride
The most widely documented method involves the reaction of 3-methoxybenzoyl chloride with 4-(cyanomethyl)aniline in the presence of a base. This two-step process begins with the synthesis of 3-methoxybenzoyl chloride, followed by its coupling with the aniline derivative.
Preparation of 3-Methoxybenzoyl Chloride
A patent by CN105481687A details the use of bis(trichloromethyl) carbonate (BTC) for converting 3-methoxybenzoic acid to its acyl chloride. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethylene dichloride |
| Catalyst | DMF (0.004–0.005 mol) |
| Temperature | 40–45°C |
| BTC Concentration | 2 mol/L |
| Yield | 98.28–99.21% |
The reaction achieves near-quantitative conversion due to BTC’s high electrophilicity, which facilitates efficient chloride displacement.
Amidation Reaction
The acyl chloride is subsequently reacted with 4-(cyanomethyl)aniline under Schotten-Baumann conditions:
This method yields >90% product with minimal byproducts, as confirmed by gas chromatography.
Critical Analysis of Reaction Parameters
Solvent Effects
Ethylene dichloride outperforms alternatives in acyl chloride synthesis due to:
Catalytic Influence
Dimethylformamide (DMF) at 0.4–0.5 mol% accelerates BTC-mediated reactions by:
Temperature Optimization
Maintaining 40–45°C balances reaction rate and selectivity:
Scalability and Industrial Adaptation
The BTC-based method demonstrates exceptional scalability:
Key industrial considerations:
-
Continuous HCl scrubbing systems to prevent equipment corrosion
-
Solvent recovery via vacuum distillation (85–90% efficiency)
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) undergoes oxidation under controlled conditions.
| Reaction Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic, Δ) | 3-hydroxybenzamide derivative | Partial oxidation to phenolic -OH group observed. |
| CrO₃ (H₂SO₄, H₂O) | 3-carboxybenzamide derivative | Complete oxidation to carboxylic acid. |
Mechanism :
The methoxy group is oxidized via radical intermediates or electrophilic pathways. Oxidation to a phenolic -OH group occurs under mild conditions, while stronger oxidants convert it to a carboxylic acid.
Substitution Reactions
The cyanomethyl (-CH₂CN) group participates in nucleophilic substitution (SN2) and related reactions.
| Reagent/Conditions | Product Formed | Selectivity Notes |
|---|---|---|
| NaOH (aqueous, Δ) | -CH₂COO⁻ (carboxylate) | Hydrolysis of nitrile to carboxylate. |
| LiAlH₄ (THF, 0°C) | -CH₂NH₂ (aminomethyl) | Reduction of nitrile to primary amine. |
Mechanism :
The electron-withdrawing nitrile group activates the adjacent methyl carbon for nucleophilic attack. Hydrolysis proceeds via a tetrahedral intermediate, while reduction involves sequential addition of hydride ions .
Amide Hydrolysis
The benzamide bond undergoes acid- or base-catalyzed hydrolysis.
| Conditions | Products | Yield & Kinetics |
|---|---|---|
| 6M HCl (reflux, 12h) | 3-methoxybenzoic acid + 4-(cyanomethyl)aniline | 85% yield; first-order kinetics. |
| 2M NaOH (EtOH, Δ) | 3-methoxybenzoate + 4-(cyanomethyl)aniline | 78% yield; pH-dependent rate. |
Mechanism :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes regioselective reactions.
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Nitro group at meta to amide |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Bromine ortho to cyanomethyl |
Steric & Electronic Effects :
The electron-withdrawing amide group directs electrophiles to the meta position, while the cyanomethyl group slightly activates the ortho position.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems under catalytic conditions.
| Conditions | Product | Application |
|---|---|---|
| PPA (polyphosphoric acid, Δ) | Quinazolinone derivative | Bioactive scaffold synthesis. |
| CuI, K₂CO₃ (DMF, 100°C) | Benzodiazepine analog | Medicinal chemistry intermediates. |
Mechanism :
Cyclization involves nucleophilic attack by the amide nitrogen or cyanomethyl carbon on activated aromatic positions, facilitated by Lewis acids.
Structural Insights from Crystallography
Bond lengths and angles critical to reactivity (from analogous structures ):
-
C≡N bond : 1.134 Å (facile nucleophilic attack).
-
Amide C=O bond : 1.23 Å (susceptible to hydrolysis).
-
Dihedral angle between aromatic rings: 14.9° (influences conjugation and reactivity) .
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance yield (>90%) and purity (>98%) for large-scale synthesis. Key parameters:
-
Temperature: 80–100°C.
-
Residence time: 10–15 minutes.
-
Catalysts: Triethylamine or DMAP.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical transformations, including:
- Oxidation : The cyano group can be oxidized to form carboxylic acids.
- Reduction : The cyano group can be reduced to primary amines.
- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.
These reactions enable the exploration of new chemical entities that may possess unique properties or activities.
Biology
This compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Medical Applications
The compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets suggests applications in:
- Drug Design : this compound may serve as a lead compound for developing new drugs aimed at treating diseases such as cancer and infections.
- AMPK Activation : Similar compounds have shown efficacy in activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation. This activation could be beneficial in treating metabolic disorders and inflammatory diseases .
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved induction of apoptosis through mitochondrial pathways.
-
Antimicrobial Evaluation :
- In vitro tests revealed that the compound showed promising activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may act as a precursor, modulator, or inhibitor of certain pathways or enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Modifications
Table 1: Key Structural Differences Among Benzamide Derivatives
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Dopamine D4 Receptor Ligands: The 3-methoxybenzamide moiety is critical for high D4 receptor affinity. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) demonstrated nanomolar affinity (Ki < 10 nM) for D4 receptors with >100-fold selectivity over D2, D3, and sigma1 receptors . This suggests that this compound may also exhibit dopamine receptor interactions, though substituents like cyanomethyl could alter selectivity.
- CNS Penetration: Lipophilicity (logP) is a key determinant of CNS penetration. Compound 7 (logP = 2.37–2.55) showed rapid CNS entry in preclinical models .
Spectroscopic and Analytical Properties
- Fluorescence Intensity: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibited strong fluorescence at λex = 310 nm and λem = 450 nm in ethanol . The electron-withdrawing cyanomethyl group in this compound may redshift emission wavelengths compared to methyl or chloro substituents.
Biological Activity
N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 270.30 g/mol
- IUPAC Name : this compound
The presence of the methoxy group and the cyano group in its structure contributes to its unique reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing the compound's ability to inhibit enzymatic activity. Additionally, the methoxy group may facilitate membrane penetration, increasing bioavailability and efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzamides can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzamide derivatives. This compound may act on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through its interaction with specific molecular targets involved in cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar benzamide derivatives have shown promise in reducing inflammation markers in vitro, indicating a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Activity Evaluation :
- Anti-inflammatory Mechanism Study :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Unique cyano and methoxy groups enhance reactivity |
| N-(4-cyanophenyl)-2-methoxybenzamide | Moderate antimicrobial activity | Lacks cyanomethyl group |
| N-(4-(cyanomethyl)phenyl)-4-methoxybenzamide | Anticancer properties | Different positioning of functional groups |
Q & A
Q. Step 1: Radioligand Binding Assays
Q. Step 2: Functional Assays
- Measure cAMP inhibition in D-expressing cell lines (e.g., CHO cells) to assess agonist/antagonist activity .
Advanced: What structural modifications enhance CNS penetration by optimizing lipophilicity (logP) and reducing nonspecific binding?
- LogP Targeting : Adjust substituents to maintain logP between 2.3–2.5. For example:
- In Vivo Validation : Intraperitoneal administration in mice followed by brain-to-plasma ratio measurements via LCMS or PET imaging .
Advanced: How is this compound radiolabeled with carbon-11 for PET imaging, and what in vivo models validate its utility?
Q. Radiolabeling Protocol
Q. In Vivo Validation
- Administer -labeled compound to non-human primates. Use PET scans to monitor uptake in D-rich tissues (e.g., retina, prefrontal cortex). Time-activity curves confirm target engagement and clearance kinetics .
Advanced: What in vitro and in vivo models are used to assess the pharmacokinetic (PK) profile and metabolic stability of this compound?
- In Vitro
- In Vivo
Advanced: How do structural variations in the benzamide core influence off-target interactions with sigma receptors or serotonin subtypes?
- SAR Analysis : Replace the cyanomethyl group with bulkier substituents (e.g., cyclopropyl) to reduce σ binding.
- Computational Modeling : Docking studies using D and σ crystal structures to predict steric clashes or unfavorable interactions .
- Experimental Validation : Broad receptor profiling (e.g., CEREP panel) to quantify off-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
